N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a thiophene ring, a benzodioxole moiety, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide typically involves the condensation of a thiophene derivative with a hydrazone precursor. The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its hydrazone linkage which is known to exhibit various biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The hydrazone linkage can interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring and benzodioxole moiety may also contribute to the compound’s overall bioactivity by interacting with cellular membranes and other molecular structures.
Comparison with Similar Compounds
Similar Compounds
- N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-2-naphthalenecarboxamide
- N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-1-naphthalenecarboxamide
Uniqueness
N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide is unique due to its combination of a thiophene ring, a benzodioxole moiety, and a hydrazone linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-14(18-17-7-11-2-1-5-23-11)8-16-15(20)10-3-4-12-13(6-10)22-9-21-12/h1-7H,8-9H2,(H,16,20)(H,18,19)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSCZKDIWBLJGA-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)NN=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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